N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-2-azaspiro[5.5]undec-9-ene-2-carboxamide
Description
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-2-azaspiro[55]undec-9-ene-2-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic system
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-2-azaspiro[5.5]undec-9-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S/c1-17-7-9-19(10-8-17)27(25,26)15-18(2)22-20(24)23-14-6-13-21(16-23)11-4-3-5-12-21/h3-4,7-10,18H,5-6,11-16H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURBSZKNECMPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)NC(=O)N2CCCC3(C2)CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-2-azaspiro[5.5]undec-9-ene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.
Final coupling: The final step involves coupling the intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-2-azaspiro[5.5]undec-9-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-2-azaspiro[5
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-2-azaspiro[5.5]undec-9-ene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methylphenyl)sulfonylpropan-2-yl]-2-azaspiro[5.5]undec-9-ene-2-carboxamide: can be compared with other spirocyclic compounds that have similar structural features.
Sulfonyl-containing compounds: These compounds share the sulfonyl functional group, which can influence their reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core with a sulfonyl group and a carboxamide moiety. This combination of features can result in unique chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
